molecular formula C14H10F2O3S B1346327 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-73-9

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1346327
CAS No.: 898778-73-9
M. Wt: 296.29 g/mol
InChI Key: STJYDFNWJKQGGI-UHFFFAOYSA-N
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Description

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,3-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzoyl and dioxolane moieties can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

    5-(1,3-Dioxolan-2-YL)thiophene:

Uniqueness

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the difluorobenzoyl and dioxolane groups, which confer distinct chemical and physical properties. This combination can enhance its utility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2,3-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYDFNWJKQGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641961
Record name (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-73-9
Record name (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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